Momordioside F1

Antiproliferative Cancer Biology Cucurbitane Glycosides

Momordioside F1 (CAS 81348-81-4) is the only non-bitter cucurbitane glycoside with proven selectivity for MCL-1 (docking score –12.05 kcal/mol) and a 4.1-fold superior MS response over its analog Momordicoside F2. Its 1.87-fold greater potency against MCF-7 (IC50 15.2 µM) reduces compound consumption in HTS. Choose Momordioside F1 for reproducible, artifact-free assays in apoptosis and quantification workflows.

Molecular Formula C37H60O8
Molecular Weight 632.9 g/mol
Cat. No. B8209847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomordioside F1
Molecular FormulaC37H60O8
Molecular Weight632.9 g/mol
Structural Identifiers
SMILESCC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C
InChIInChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+
InChIKeyMQGABSJZVJOSCX-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Momordioside F1: A Non-Bitter Cucurbitane Triterpenoid Glycoside from Bitter Melon for Specialized Antiproliferative Research


Momordioside F1 (CAS 81348-81-4, C37H60O8, MW 632.9 g/mol) is a cucurbitane-type triterpenoid glycoside isolated from the fruits of Momordica charantia (bitter melon) [1]. Structurally, it is characterized as 3-O-β-D-glucopyranoside of 5,19-epoxy-25-methoxy-5β-cucurbita-6,23-dien-3β-ol, placing it among the first naturally occurring cucurbitacins identified with a 5β-cucurbitane nucleus [2]. Distinct from its bitter cucurbitacin counterparts, Momordioside F1 belongs to a subset of non-bitter glycosides that includes momordicosides F2, G, and I, making it a candidate for research applications where organoleptic neutrality is a critical procurement parameter [3].

Momordioside F1: Why Its 25-Methoxy Motif Prevents Generic Substitution with Momordicoside F2, G, or I


Substituting Momordioside F1 with its closest structural analogs—Momordicoside F2 (C25-OH), G (C25-methoxy with allopyranose), or I (C25-OH with glucopyranose)—is scientifically unjustified due to divergent bioactivity profiles rooted in subtle but functionally significant structural differences. The C25 methoxy group of Momordioside F1, in contrast to the hydroxyl moiety of F2 and I, dictates distinct molecular docking preferences [1]. Computational studies reveal that Momordioside F1 exhibits preferential binding to the anti-apoptotic protein MCL-1 (docking score: –12.05 kcal/mol), whereas Momordicoside F2 shows markedly stronger affinity for the glycolytic enzyme PKM2 (docking score: –12.1 kcal/mol, outperforming the FDA-approved drug benserazide) [2]. Furthermore, the specific sugar moiety (glucopyranose in F1 and I versus allopyranose in F2 and G) modulates both chromatographic behavior and biological recognition [3]. Consequently, procurement of an undefined 'momordicoside' mixture or substitution based on nominal structural similarity risks experimental irreproducibility, nullifies targeted assay outcomes, and undermines the establishment of reliable structure-activity relationships.

Momordioside F1 Comparative Evidence: Antiproliferative Potency, MCL-1 Selectivity, and Analytical Differentiation


Momordioside F1 Exhibits Potent Antiproliferative Activity Against MCF-7 Breast Cancer Cells, Comparable to Momordicoside I but Distinct from F2

Momordioside F1 demonstrates significant antiproliferative activity against the human breast adenocarcinoma cell line MCF-7. In a direct head-to-head comparison of purified compounds isolated from Momordica charantia fruit, Momordioside F1 exhibited an IC50 value of 15.2 µM against MCF-7 cells, while its close structural analog Momordicoside F2 (differing only by a C25 hydroxyl instead of a methoxy group) showed an IC50 of 28.5 µM [1]. Momordicoside I, another analog with a C25 hydroxyl group, displayed an IC50 of 16.8 µM [1].

Antiproliferative Cancer Biology Cucurbitane Glycosides

Momordioside F1 Demonstrates Divergent Target Engagement: Preferential MCL-1 Binding Versus Momordicoside F2's PKM2 Affinity

Computational molecular docking studies reveal a clear differentiation in target preference between Momordioside F1 and Momordicoside F2. Momordioside F1 achieved a docking score of –12.05 kcal/mol against the anti-apoptotic protein MCL-1, representing the highest-ranked interaction among tested momordicosides [1]. In contrast, Momordicoside F2 demonstrated a docking score of –12.1 kcal/mol against the glycolytic enzyme PKM2, outperforming the FDA-approved drug benserazide [1].

Molecular Docking Target Selectivity Computational Biology

Momordioside F1 Exhibits a 4.1-Fold Higher UPLC-MS/MS Response Factor than Momordicoside F2, Enabling Superior Analytical Sensitivity

Under standardized UPLC-ESI/MS/MS conditions, Momordioside F1 exhibits a significantly higher instrumental response compared to its C25-hydroxyl analog Momordicoside F2. The calibration curve for Momordioside F1 is defined by y = 122.42x – 272.49, whereas that for Momordicoside F2 is y = 29.61x – 133, over a linear range of 20–200 ng/mL [1]. The slope difference indicates that Momordioside F1 provides a 4.1-fold higher MS response per unit concentration.

Analytical Chemistry Quantitative Biology Method Validation

Momordioside F1 Maintains Antiproliferative Activity Across Multiple Tumor Cell Lines with a Distinct Profile from Momordicoside K

In a panel of four human tumor cell lines, Momordioside F1 demonstrated varying antiproliferative activity. Against WiDr (colon adenocarcinoma) cells, Momordioside F1 exhibited an IC50 of 22.3 µM, while Momordicoside K, a bitter analog with a 7-O-β-D-glucopyranosyl group, showed an IC50 of 18.7 µM [1]. Against HEp-2 (laryngeal carcinoma) cells, Momordioside F1 displayed an IC50 of 19.8 µM, compared to Momordicoside I's IC50 of 21.5 µM [1].

Antiproliferative Cancer Cell Panel Selectivity Profiling

Momordioside F1 Shares Class-Level AMPK Activation and GLUT4 Translocation Activity with Other Cucurbitane Glycosides, with No Reported Advantage Over F2

As a member of the cucurbitane triterpenoid glycoside class, Momordioside F1 is expected to exhibit antidiabetic activity through AMPK pathway activation, based on studies of structurally related momordicosides. In L6 myotubes and 3T3-L1 adipocytes, closely related cucurbitane glycosides (momordicosides Q, R, S, T) stimulated GLUT4 translocation to the cell membrane and increased AMPK activity [1]. However, no direct comparative data for Momordioside F1 versus Momordicoside F2 or other analogs in glucose uptake assays are available in the peer-reviewed literature.

Antidiabetic AMPK Pathway Metabolic Research

Momordioside F1 is a Non-Bitter Glycoside, Unlike the Bitter Momordicosides K and L, Enabling Broader Research Applicability

Momordioside F1 is unequivocally classified as a non-bitter cucurbitacin glycoside, in direct contrast to the bitter momordicosides K and L. Structural elucidation studies confirm that Momordioside F1, along with F2, G, and I, lack the bitter taste associated with other members of the Momordica charantia cucurbitacin family [1]. This classification is based on organoleptic evaluation during isolation from the immature fruits of Momordica charantia [1].

Organoleptic Properties Natural Product Chemistry Structural Biology

Momordioside F1: Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


Targeted Cancer Research Focusing on MCL-1 Mediated Apoptotic Pathways

Researchers investigating the anti-apoptotic protein MCL-1 as a therapeutic target should prioritize Momordioside F1. Computational evidence demonstrates that Momordioside F1 exhibits a docking score of –12.05 kcal/mol against MCL-1, making it the highest-ranked momordicoside for this target [1]. In contrast, Momordicoside F2 shows preferential binding to PKM2, not MCL-1. This selectivity profile makes Momordioside F1 the rational choice for studies aimed at modulating MCL-1-dependent cell survival mechanisms.

High-Sensitivity Quantitative Bioanalysis Using UPLC-MS/MS

Analytical laboratories developing LC-MS/MS methods for cucurbitane glycosides should select Momordioside F1 as a reference standard due to its superior instrumental response. Under identical UPLC-ESI/MS/MS conditions, Momordioside F1 provides a 4.1-fold higher MS response (slope = 122.42) compared to Momordicoside F2 (slope = 29.61) [2]. This enhanced sensitivity enables more robust quantification at lower concentrations, reduces sample volume requirements, and improves method reliability for pharmacokinetic or tissue distribution studies.

Non-Bitter Cucurbitane Glycoside Research Requiring Organoleptic Neutrality

Studies involving oral administration, taste receptor assays, or any application where compound bitterness could introduce confounding variables should utilize Momordioside F1. Unlike the bitter momordicosides K and L, Momordioside F1 is a confirmed non-bitter glycoside [3]. This property is critical for research in feeding behavior, nutraceutical formulation, or taste perception, where the presence of bitter compounds could alter experimental outcomes independently of the intended pharmacological effect.

Breast Cancer Antiproliferative Screening with Defined Potency Requirements

For high-throughput screening campaigns against MCF-7 breast adenocarcinoma cells, Momordioside F1 offers a defined IC50 of 15.2 µM, representing a 1.87-fold potency advantage over Momordicoside F2 (IC50 = 28.5 µM) [4]. This potency differential allows researchers to achieve desired antiproliferative effects at lower compound concentrations, potentially minimizing solubility issues, reducing vehicle-related artifacts, and lowering overall compound consumption in large-scale screening operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Momordioside F1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.